1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, 1-[4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]phenyl]propane-1,2-dione , reflects its hierarchical connectivity. The parent quinazoline ring (a bicyclic system comprising fused benzene and pyrimidine rings) is substituted at position 4 with an amino group. This quinazolin-4-amine moiety connects via an ethylenediamine linker (-NH-CH~2~CH~2~-) to a para-substituted phenyl ring, which is further functionalized with a propane-1,2-dione group. The IUPAC name adheres to positional numbering rules, prioritizing the quinazoline system as the principal chain.
Molecular Formula and Weight Analysis
The molecular formula C~19~H~18~N~4~O~2~ corresponds to a calculated molecular weight of 334.4 g/mol , consistent with high-resolution mass spectrometry data. Table 1 summarizes the elemental composition:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 19 | 228.2 |
| H | 18 | 18.1 |
| N | 4 | 56.0 |
| O | 2 | 32.0 |
The nitrogen-rich composition (16.7% by mass) arises from the quinazoline core and amine substituents, while the oxygen content (9.6%) derives from the diketone group.
Structural Motifs: Quinazoline and 1,2-Diketone Functionalities
The molecule integrates two critical motifs:
- 6-Aminoquinazoline : A bicyclic heteroaromatic system with a pyrimidine ring fused to benzene. The amino group at position 6 enhances electron density, influencing reactivity and intermolecular interactions.
- Propane-1,2-dione : A vicinal diketone (-CO-CO-) group conjugated to the phenyl ring. This motif introduces planarity and participates in keto-enol tautomerism, though the nonpolar environment of the phenyl substituent stabilizes the diketone form.
The ethylenediamine linker (-CH~2~CH~2~NH-) bridges these motifs, creating a conformationally flexible spacer that allows spatial adjustment between the quinazoline and phenyl-dione units.
Stereochemical Considerations and Conformational Analysis
The compound lacks chiral centers due to symmetric substitution patterns. However, rotational barriers influence the conformational landscape:
- Quinazoline-phenyl dihedral angle : Restricted rotation around the C-N bond of the ethylenediamine linker creates an average dihedral angle of 35–45° between the quinazoline and phenyl planes, as predicted by density functional theory (DFT) calculations.
- Diketone conformation : The propane-1,2-dione group adopts a planar s-cis configuration, stabilized by conjugation with the aromatic phenyl ring. Torsional strain between the carbonyl groups is minimized due to resonance delocalization.
Molecular dynamics simulations suggest three dominant conformers differing in the orientation of the ethylenediamine linker, with energy barriers <3 kcal/mol, indicating rapid interconversion at room temperature.
Properties
CAS No. |
647376-39-4 |
|---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]phenyl]propane-1,2-dione |
InChI |
InChI=1S/C19H18N4O2/c1-12(24)18(25)14-4-2-13(3-5-14)8-9-21-19-16-10-15(20)6-7-17(16)22-11-23-19/h2-7,10-11H,8-9,20H2,1H3,(H,21,22,23) |
InChI Key |
VJEZXIYDWNUBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate ethylating agent to form an intermediate, which is then coupled with a phenylpropane-1,2-dione derivative under specific reaction conditions
Chemical Reactions Analysis
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. The compound 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies have reported that it inhibits the growth of certain pathogens, suggesting potential use as an antimicrobial agent in therapeutic applications .
Enzyme Inhibition
Quinazolines are known to act as enzyme inhibitors, particularly in the context of protein kinases involved in cancer progression. The specific compound under discussion has been investigated for its inhibitory effects on various kinases, providing insights into its potential as a targeted therapy for cancer treatment .
Pharmacology
Mechanism of Action
The pharmacological profile of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione suggests that it interacts with multiple biological targets. Its mechanism involves the inhibition of specific pathways that are crucial for tumor growth and survival. This multi-target approach could enhance its efficacy compared to single-target drugs .
Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal important data regarding its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for optimizing its therapeutic use and improving formulations for clinical applications .
Material Science
Synthesis of Functional Materials
The unique properties of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione make it a candidate for developing functional materials. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology .
Nanotechnology Applications
In nanotechnology, the compound has been utilized to create nanoparticles with enhanced properties for drug delivery systems. These nanoparticles can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing their therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 3-[[(1S,2S)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS 1312991-08-4)
- Key Features: Contains a cyclobutene-1,2-dione core (cyclic diketone) vs. the linear propane-1,2-dione in the target compound. Substituted with a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability . A piperidinyl-cyclohexylamino linker introduces conformational rigidity compared to the flexible ethylamino linker in the target compound.
- Implications : The cyclic dione in Compound A may exhibit distinct electronic properties, influencing redox reactivity or hydrogen-bonding capacity relative to the target’s linear diketone.
Compound B : 6,7-Dichloro-2,3-dimethoxyquinoxalin-5-ylamine (listed in )
- Key Features: Quinoxaline core (two adjacent nitrogen atoms) vs. the quinazoline core (non-adjacent nitrogen atoms) in the target compound. Chloro and methoxy substituents at positions 6,7 and 2,3, respectively, vs. the 6-amino group in the target. Lacks the diketone moiety but retains an aromatic amine group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Not provided | C₂₀H₁₉N₅O₂* | 361.40 | 6-Aminoquinazoline, propane-1,2-dione |
| 3-[[(1S,2S)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione | 1312991-08-4 | C₂₂H₂₆F₃N₃O₂ | 421.45 | Cyclobutene-1,2-dione, trifluoromethyl |
| 6,7-Dichloro-2,3-dimethoxyquinoxalin-5-ylamine | Not provided | C₁₀H₉Cl₂N₃O₂* | 286.11 | Quinoxaline, chloro, methoxy, amine |
*Calculated based on structural analysis.
Biological Activity
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione, a derivative of quinazoline, has garnered attention in pharmaceutical research due to its diverse biological activities. Quinazoline derivatives are known for their potential as anticancer agents, antibacterial compounds, and inhibitors of various biological pathways. This article reviews the biological activity of this specific compound, focusing on its anticancer and antibacterial properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione can be represented as follows:
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the compound's cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the compound demonstrated potent activity with IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 Value (μM) | Reference Drug (Doxorubicin) IC50 (μM) |
|---|---|---|
| HepG2 | 7.09 | 8.55 |
| MCF-7 | 11.94 | 8.90 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy due to its ability to inhibit cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in tumor growth. Specifically, it has been shown to target thymidylate synthase and dihydrofolate reductase, both of which are critical in DNA synthesis and repair processes in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
Research indicates that quinazoline derivatives exhibit varying degrees of antibacterial activity depending on their structural modifications. The compound's antibacterial efficacy was assessed against several bacterial strains, revealing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The structural modifications in the quinazoline core influence the antibacterial potency; for instance, electron-donating groups have been linked to enhanced activity .
Case Studies
- Antitumor Activity : A study involving a series of quinazoline derivatives demonstrated that compounds similar to 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione exhibited IC50 values ranging from 10.82 to 29.46 μM against HepG2 and MCF-7 cell lines . This underscores the potential of this class of compounds in oncological applications.
- Antibacterial Screening : Another study highlighted the effectiveness of quinazoline derivatives against resistant bacterial strains, showing that modifications at specific positions on the quinazoline ring could enhance antibacterial activity significantly .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione, and how can yield optimization be achieved?
- Methodology : Start with coupling the 6-aminoquinazolin-4-yl moiety to an ethylenediamine linker via nucleophilic substitution, followed by conjugation to a phenylpropane-1,2-dione core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimize reaction conditions (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures purity >95% . Monitor intermediates using LC-MS and confirm final structure via / NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodology : Use NMR (400 MHz, DMSO-d6) to verify amine protons (δ 6.8–7.2 ppm) and ketone groups (δ 2.1–2.4 ppm). NMR confirms carbonyl carbons (δ 190–210 ppm). X-ray crystallography (if crystals are obtainable) resolves stereochemical uncertainties, as demonstrated for analogous quinazoline derivatives . FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm) .
Q. How can in vitro biological activity screening be designed to assess kinase inhibition potential?
- Methodology : Perform kinase inhibition assays (e.g., EGFR, VEGFR) using recombinant enzymes and ATP-competitive ELISA. Use staurosporine as a positive control. Employ a dose-response curve (0.1–100 μM) with triplicate measurements. Validate results via Western blotting for downstream phosphorylation targets (e.g., ERK1/2). Include negative controls (DMSO vehicle) and statistical analysis (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental IC50 values be resolved?
- Methodology : Re-evaluate docking parameters (AutoDock Vina) using flexible ligand/rigid receptor vs. induced-fit models. Compare binding poses with co-crystallized inhibitors (PDB: 1M17). Validate via Molecular Dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Experimentally, perform Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k), resolving discrepancies between static docking and dynamic interactions .
Q. What experimental strategies are recommended for studying metabolic stability and oxidative degradation pathways?
- Methodology : Incubate the compound with liver microsomes (human/rat) at 37°C, and analyze metabolites via UPLC-QTOF-MS. Use NADPH as a cofactor. Identify oxidation hotspots (e.g., propane-1,2-dione moiety) using isotopic labeling (). Compare degradation products under accelerated conditions (40°C, 75% RH) via forced degradation studies .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Methodology : Follow OECD guidelines for biodegradability (Test 301F) and bioaccumulation (logK estimation via shake-flask method). Use Daphnia magna (48h LC50) and algal growth inhibition tests (OECD 201) for acute toxicity. Long-term ecotoxicity studies should employ mesocosms to simulate real-world exposure scenarios .
Q. What statistical designs are optimal for multi-variable optimization in synthesis or biological assays?
- Methodology : Apply Response Surface Methodology (RSM) with Central Composite Design (CCD) to optimize reaction parameters (e.g., temperature, catalyst ratio). For biological assays, use split-plot designs to account for hierarchical variables (e.g., cell lines as main plots, concentrations as subplots) . Analyze data via multivariate regression (Minitab or R).
Q. How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling be structured for this compound?
- Methodology : Conduct rodent studies with IV/PO dosing (1–10 mg/kg). Collect plasma samples at 0–24h for LC-MS/MS quantification. Fit data to a two-compartment model (Phoenix WinNonlin). Corrogate AUC with tumor growth inhibition in xenograft models. Include covariates (e.g., protein binding) to refine the model .
Notes on Methodological Rigor
- Data Validation : Cross-validate spectral data with reference compounds (e.g., NIST databases) .
- Safety : Handle intermediates with explosive potential (e.g., azides) under inert atmosphere and minimal quantities .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
